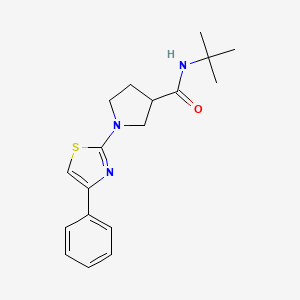![molecular formula C13H11ClN6S B15116480 5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B15116480.png)
5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its chemical reactivity and biological properties.
準備方法
The synthesis of 5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones can then be further modified to introduce the azetidin-3-yl and pyrimidin-2-amine groups.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反応の分析
5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can disrupt cellular processes and lead to its biological effects. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to reduced cell proliferation and increased cell death, making it a potential anticancer agent.
類似化合物との比較
5-chloro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine can be compared with other thienopyrimidine derivatives, such as:
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar biological activities but differs in its substitution pattern and specific interactions with molecular targets.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fused ring system but share some biological properties with thienopyrimidines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidin-3-yl group, which can enhance its biological activity and selectivity.
特性
分子式 |
C13H11ClN6S |
|---|---|
分子量 |
318.79 g/mol |
IUPAC名 |
5-chloro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN6S/c14-8-3-15-13(16-4-8)19-9-5-20(6-9)12-11-10(1-2-21-11)17-7-18-12/h1-4,7,9H,5-6H2,(H,15,16,19) |
InChIキー |
GVCQUJJPRYGYQO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC4=NC=C(C=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-phenylurea](/img/structure/B15116398.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15116404.png)
![5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole](/img/structure/B15116410.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116412.png)
![5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B15116414.png)
![N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116415.png)
![4-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116416.png)
![1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15116422.png)
![2-Cyclopropyl-4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B15116453.png)
![N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116459.png)
![5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15116467.png)


![2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methylpyrimidine](/img/structure/B15116483.png)
